2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a trifluoromethyl (-CF₃) group at the 8-position of the triazolopyridine core and a 2,4-difluorobenzenesulfonamide moiety linked via a methylene bridge. Its molecular formula is C₁₇H₁₂F₅N₅O₂S (MW: 433.36). The fluorine-rich structure enhances lipophilicity and metabolic stability, making it a candidate for antimalarial applications, as suggested by synthetic methodologies in related compounds .
Properties
IUPAC Name |
2,4-difluoro-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5N4O2S/c15-8-3-4-11(10(16)6-8)26(24,25)20-7-12-21-22-13-9(14(17,18)19)2-1-5-23(12)13/h1-6,20H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUPPUJEEDWFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable azide. This step often requires the use of a catalyst such as copper(I) iodide and a base like triethylamine under reflux conditions.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
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Sulfonamide Formation: : The final step involves the reaction of the triazolopyridine intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bromine or chlorine with a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the triazolopyridine moiety.
Reduction: Reduced forms of any nitro groups present.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising lead compound for new drug discovery.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonamide groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, molecular properties, and hypothesized applications of the target compound and its analogs:
Key Observations
Substituent Impact on Activity :
- The trifluoromethyl group at the 8-position in the target compound may improve binding to parasitic targets (e.g., Plasmodium enzymes) compared to ethyl or oxadiazole substituents in analogs .
- Fluorine atoms on the benzenesulfonamide moiety enhance metabolic stability and membrane permeability relative to methoxy or nitro groups in herbicidal analogs .
Oxadiazole-containing analogs (e.g., ) may exhibit higher polarity due to the heterocyclic group, affecting solubility.
Synthetic Pathways :
- The target compound’s synthesis likely follows the K₂CO₃/DMF-mediated alkylation method described in , whereas herbicidal analogs use sulfonyl chloride intermediates.
Research Findings and Implications
Antimalarial Potential vs. Herbicidal Activity
- The target compound’s structural similarity to antimalarial candidates contrasts with herbicidal triazolopyrimidines , highlighting the role of electron-withdrawing groups (e.g., -CF₃, -F) in differentiating biological targets.
- Nitro and methoxy groups in herbicidal compounds may interfere with eukaryotic enzyme systems, while fluorinated sulfonamides target prokaryotic pathways.
Pharmacokinetic Advantages
- Fluorine atoms reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Biological Activity
2,4-Difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
Chemical Structure
The compound can be structurally represented as follows:
Synthesis
The synthesis of this compound involves several steps including the formation of the triazole ring and the introduction of fluorine substituents. Details on synthetic pathways have been documented in patents and scientific literature, indicating the importance of reaction conditions and reagents used during synthesis .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing sulfonamide groups have been shown to inhibit bacterial growth effectively. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability and subsequent antimicrobial action .
Anticancer Potential
Studies have demonstrated that related compounds exhibit potent activity against various cancer cell lines. For instance, certain benzene sulfonamide derivatives have been identified as effective inhibitors of specific kinases involved in cancer progression. The biological assays conducted revealed IC50 values in the low micromolar range, suggesting strong anticancer potential .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Disruption of Cell Signaling Pathways : By targeting specific receptors or kinases, these compounds may disrupt signaling pathways essential for tumor growth or microbial virulence .
Research Findings
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal investigated the antimicrobial properties of sulfonamide derivatives similar to our compound. The results indicated that these compounds effectively inhibited the growth of both gram-positive and gram-negative bacteria.
- Cancer Research : A recent investigation focused on the anticancer properties of triazole-containing compounds. Results showed that these compounds could induce apoptosis in cancer cells through caspase activation pathways.
Q & A
Q. What are the common synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis typically involves sequential functionalization of the [1,2,4]triazolo[4,3-a]pyridine core. Key steps include:
- Sulfonamide coupling : Reaction of a pyridine sulfonamide intermediate with a benzyl chloride derivative in anhydrous DMF using K₂CO₃ as a base at 90°C for 2 hours, yielding disubstituted sulfonamides (60–72% yields) .
- Cyclization : Use of methyl ortho-formate under reflux to form the triazolo-pyridine ring system, achieving 82% yield . Critical conditions : Strict anhydrous environments, controlled heating, and stoichiometric ratios of reagents to minimize side reactions.
Q. How is the compound characterized post-synthesis to confirm its structure?
- 1H/13C-NMR : Assignments of aromatic protons (δ 7.00–9.51 ppm) and trifluoromethyl groups (δ ~120–140 ppm) confirm regiochemistry .
- LC/MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 435.6) validate molecular weight .
- Elemental analysis : Matches calculated C, H, N, and S percentages (e.g., C 52.48% found vs. 52.65% calculated) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution in sulfonamide coupling .
- Catalyst/base optimization : K₂CO₃ improves deprotonation efficiency compared to weaker bases .
- Temperature control : Heating at 90°C balances reaction rate and decomposition risks . Example optimization table :
| Step | Variable Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Coupling | Solvent (DMF vs. THF) | DMF | +15% |
| Cyclization | Reflux time | 4 hours | +10% |
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative assay validation : Use standardized protocols (e.g., enzyme inhibition IC₅₀) to minimize variability .
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., varying fluorine positions) to isolate pharmacophoric groups .
- Computational modeling : DFT calculations or molecular docking to correlate electronic properties (e.g., trifluoromethyl hydrophobicity) with activity trends .
Q. What methodologies study the structure-activity relationship (SAR) of this compound?
- Substituent variation : Replace 2,4-difluorophenyl with other aryl groups (e.g., 3,5-dimethylphenyl) to assess steric/electronic effects on target binding .
- Biological profiling : Test against related enzymes (e.g., malarial proteases vs. mammalian homologs) to determine selectivity . Key SAR findings :
- Trifluoromethyl at C8 enhances metabolic stability .
- Fluorine atoms at C2/C4 improve membrane permeability (logP reduction by 0.3 units) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
